molecular formula C11H14O4 B017137 3-(3,4-Dimethoxyphenyl)propionic acid CAS No. 2107-70-2

3-(3,4-Dimethoxyphenyl)propionic acid

Cat. No. B017137
CAS RN: 2107-70-2
M. Wt: 210.23 g/mol
InChI Key: LHHKQWQTBCTDQM-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)propionic acid, also known as 3,4-Dimethoxyhydrocinnamic acid, is a monocarboxylic acid that is propanoic acid substituted by a 3,4-dimethoxyphenyl group at position 3 . It is an orally active short-chain fatty acid (SCFA) that stimulates γ globin gene expression and erythropoiesis in vivo . It is used for the β hemoglobinopathies and other anemias .


Molecular Structure Analysis

The molecular formula of 3-(3,4-Dimethoxyphenyl)propionic acid is C11H14O4 . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

The molecular weight of 3-(3,4-Dimethoxyphenyl)propionic acid is 210.2265 . More detailed physical and chemical properties could not be found from the web search results.

Scientific Research Applications

γ Globin Gene Expression

One of the key applications of 3-(3,4-Dimethoxyphenyl)propionic acid is its ability to stimulate γ globin gene expression . This property makes it a potential therapeutic agent for conditions such as β hemoglobinopathies, which are genetic blood disorders caused by mutations in the β globin gene .

Erythropoiesis

In addition to its effects on γ globin gene expression, 3-(3,4-Dimethoxyphenyl)propionic acid has also been shown to stimulate erythropoiesis, the process of producing new red blood cells . This could potentially be used to treat conditions such as anemia .

Complex Formation with Copper (II)

3-(3,4-Dimethoxyphenyl)propionic acid has been found to form complexes with copper (II) . This could have potential applications in fields such as bioinorganic chemistry, where metal complexes are often used as catalysts or structural components in biological systems .

Organic Synthesis

Given its structure, 3-(3,4-Dimethoxyphenyl)propionic acid could potentially be used as a building block in organic synthesis . Its two methoxy groups and carboxylic acid group could act as functional groups for further reactions .

Material Science

The ability of 3-(3,4-Dimethoxyphenyl)propionic acid to form complexes with metals like copper (II) could also make it useful in the field of material science . For example, metal-organic frameworks (MOFs) are a class of materials made up of metal ions or clusters coordinated to organic ligands, and this compound could potentially be used as one such ligand .

Pharmaceutical Research

Given its biological activities, 3-(3,4-Dimethoxyphenyl)propionic acid could potentially be used in pharmaceutical research . For example, its ability to stimulate γ globin gene expression and erythropoiesis could make it a potential candidate for drug development .

Safety And Hazards

When handling 3-(3,4-Dimethoxyphenyl)propionic acid, it is recommended to avoid contact with skin and eyes, avoid breathing vapors or mists, and do not ingest . If swallowed, seek immediate medical assistance . Wash thoroughly after handling .

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-14-9-5-3-8(4-6-11(12)13)7-10(9)15-2/h3,5,7H,4,6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHKQWQTBCTDQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70175294
Record name 3-(3,4-Dimethoxyphenyl)propionic acid
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Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Dimethoxyphenyl)propionic acid

CAS RN

2107-70-2
Record name 3-(3,4-Dimethoxyphenyl)propionic acid
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Record name 3-(3,4-Dimethoxyphenyl)propionic acid
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Record name 3-(3,4-dimethoxyphenyl)propanoic acid
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Record name 3-(3,4-dimethoxyphenyl)propionic acid
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Record name 3-(3,4-DIMETHOXYPHENYL)PROPIONIC ACID
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Synthesis routes and methods I

Procedure details

After dropping 20.4 g (23.7 ml, 0.24 mol) of piperidine to 27.6 g (22.6 ml, 0.6 mol) of formic acid under stirring and cooling, 7.2 g (0.05 mol) of Meldrum's acid and 8.3 g (0.05 mol) of veratraldehyde were added to the above mixture, then the procedure of Example 35 was followed.
Quantity
23.7 mL
Type
reactant
Reaction Step One
Quantity
22.6 mL
Type
reactant
Reaction Step Two
Quantity
7.2 g
Type
reactant
Reaction Step Three
Quantity
8.3 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

After weighing 14.4 g (0.1 mol) of Meldrum's acid and 16.6 g (0.1 mol) of veratraldehyde to 50 ml of the mixture of formic acid and triethylamine prepared according to Example 1, the reaction mixture was heated to 90° C. during 1 hour and maintained at 90° C. for 2 hours. After cooling down to room temperature 200 ml of ice-water were added to the reaction mixture, the pH value was adjusted to 1 by adding concentrated hydrochloric acid and the mixture was let stand at 5° C. for 16 hours. After filtration the precipitate was washed 3 times on the filter and dried at 40° C. under reduced pressure.
Quantity
14.4 g
Type
reactant
Reaction Step One
Quantity
16.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
mixture
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Synthesis routes and methods III

Procedure details

A reaction mixture containing 14.4 g (0.1 mol) of Meldrum's acid, 16.6 g (0.1 mol) of veratraldehyde, 100 ml of ethyl acetate and 25 ml of the mixture of formic acid and triethylamine prepared as described in Example 1 was heated to its boiling point during 1 hour and then refluxed for 6 hours. After distilling off the ethyl acetate under reduced pressure, the distillation residue was cooled to room temperature, 100 ml of water were added and the pH value of the mixture was adjusted to 1 with concentrated hydrochloric acid, then the method described in Example 1 was followed.
Quantity
14.4 g
Type
reactant
Reaction Step One
Quantity
16.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

After dropwise adding 17.55 g (25 ml, 0.24 mol) of diethylamine to 27.6 g (22.6 ml, 0.6 mol) of formic acid under stirring and cooling, 7.2 g (0.05 mol) of Meldrum's acid and 8.3 g (0.05 mol) of veratraldehyde were added to the above mixture, then the procedure of Example 35 was followed.
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
22.6 mL
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step Two
Quantity
8.3 g
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

After adding 6.25 ml of the mixture of formic acid and triethylamine prepared as described in Example 1 to 15 ml of dimethylformamide, 3.60 g (0.025 mol) of Meldrum's acid and 4.15 g (0.025 mol) of veratraldehyde were added to the above mixture, which was then heated to 110° C. during 1 hour and reacted at the same temperature for 3 hours. The product was separated from the reaction mixture by the method as described in Example 1.
[Compound]
Name
mixture
Quantity
6.25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step Two
Quantity
4.15 g
Type
reactant
Reaction Step Three
Quantity
8 (± 7) mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3,4-Dimethoxyphenyl)propionic acid
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Reactant of Route 6
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Q & A

Q1: What are the key metabolic pathways of 3-(3,4-Dimethoxyphenyl)propionic acid in biological systems?

A1: Research on similar compounds, specifically 3,4-dimethoxyallylbenzene (eugenol methyl ether), suggests that metabolism primarily occurs through oxidation of the side chain. This leads to the formation of metabolites like 2-hydroxy-3-(3,4-dimethoxyphenyl)-propionic acid, 3,4-dimethoxybenzoic acid, and 3,4-dimethoxycinnamic acid. These metabolites are often excreted as glycine conjugates. [] Further research is needed to confirm if 3-(3,4-Dimethoxyphenyl)propionic acid follows similar metabolic pathways.

Q2: How does the structure of 3-(3,4-Dimethoxyphenyl)propionic acid relate to its activity as a phosphodiesterase 4 (PDE4) inhibitor?

A2: Studies exploring the structure-activity relationship (SAR) of 3-(3,4-Dimethoxyphenyl)propionic acid derivatives, specifically incorporating a phthalimide group, revealed that modifications on the phthalimide moiety significantly impacted PDE4 inhibitory activity. The introduction of a sulfone group and further optimization led to the discovery of Apremilast, a potent and orally active PDE4 inhibitor. [] This highlights the crucial role of specific structural modifications in enhancing the desired biological activity.

Q3: Can 3-(3,4-Dimethoxyphenyl)propionic acid be used as a building block for synthesizing other compounds with biological activity?

A3: Yes, 3-(3,4-Dimethoxyphenyl)propionic acid has proven to be a versatile starting material in organic synthesis. Researchers successfully synthesized a series of novel hybrid compounds by combining aza-brazilin and imidazole moieties with 3-(3,4-Dimethoxyphenyl)propionic acid as the core structure. [] These hybrid compounds exhibited promising cytotoxic activity against various human tumor cell lines, highlighting the potential of using 3-(3,4-Dimethoxyphenyl)propionic acid for developing novel therapeutic agents.

Q4: What is the standard molar enthalpy of sublimation for 3-(3,4-Dimethoxyphenyl)propionic acid?

A4: Using the Knudsen mass-loss effusion technique, the standard molar enthalpy of sublimation (ΔcrgmHo) for 3-(3,4-Dimethoxyphenyl)propionic acid was determined to be 102.5 ± 1.8 kJ/mol. This value was derived from the temperature dependence of vapor pressure measurements between 352.18 K and 366.16 K. []

Q5: Are there any known analytical techniques for characterizing and quantifying 3-(3,4-Dimethoxyphenyl)propionic acid?

A5: While specific analytical methods for 3-(3,4-Dimethoxyphenyl)propionic acid are not detailed in the provided research, standard techniques employed for similar organic compounds are likely applicable. These include spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H NMR and 13C NMR) and Infrared (IR) spectroscopy. [, , ] Furthermore, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) could be employed for separation and identification, especially in biological samples. []

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